5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide
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Overview
Description
5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of benzamide, featuring a bromine atom at the 5-position and a methoxyethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide typically involves multiple steps:
Methoxyethoxylation: The attachment of a methoxyethoxy group at the 2-position.
N-Methylation: The methylation of the amide nitrogen.
These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes:
Raw Material Selection: Choosing high-purity starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Production of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(2-methoxyethoxy)benzoic acid
- 5-Bromo-2-(2-methoxyethoxy)pyrimidine
- 1-Bromo-2-(2-methoxyethoxy)ethane
Uniqueness
5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-13-11(14)9-7-8(12)3-4-10(9)16-6-5-15-2/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSUOVLYOFTIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Br)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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